Nocistatin (bovine)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Nocistatin is a neuropeptide derived from the precursor protein prepronociceptin. It was first identified in bovine brains and has since been found in various species, including humans, mice, and rats . Nocistatin plays a crucial role in modulating pain transmission by counteracting the effects of nociceptin, another neuropeptide derived from the same precursor . Nocistatin is known for its ability to block nociceptin-induced allodynia and hyperalgesia, making it a significant compound in pain management research .

Wissenschaftliche Forschungsanwendungen

Nocistatin has a wide range of applications in scientific research:

Pain Management: Nocistatin is extensively studied for its role in modulating pain.

Biochemistry: The peptide is used in studies involving peptide synthesis, purification, and characterization techniques.

Wirkmechanismus

Target of Action

Nocistatin (bovine) is an endogenous peptide derived from the same precursor as nociceptin . It primarily targets the NOP receptor, opposing the action of nociceptin . It also modulates 5-HT transmission in the mouse neocortex via mechanisms separate from nociceptin/orphanin FQ .

Mode of Action

Nocistatin (bovine) interacts with its targets by blocking nociceptin-induced allodynia and hyperalgesia . It has been shown to reverse nociceptin inhibition of glutamate release from rat brain slices . Furthermore, it has been found to activate acid-sensing ion channels (ASICs), an effect that correlates with the acidic nature of Nocistatin .

Biochemical Pathways

Nocistatin (bovine) affects several biochemical pathways. It inhibits 5-hydroxytryptamine release in the mouse neocortex via presynaptic G i/o protein-linked pathways . It also reverses nociceptin inhibition of glutamate release from rat brain slices . Moreover, it has been found to modulate c-Fos expression in the mouse thalamus .

Result of Action

The molecular and cellular effects of Nocistatin (bovine)'s action include the reversal of nociceptin-induced allodynia and hyperalgesia . It also attenuates pain evoked by prostaglandin E2 . At high doses, intrathecally injected Nocistatin was pronociceptive, whereas lower doses elicited antinociception .

Action Environment

The action of Nocistatin (bovine) can be influenced by environmental factorsInstead, it acidifies the bath solution to an extent that can fully explain the previously reported activation by this highly acidic peptide .

Biochemische Analyse

Biochemical Properties

Nocistatin (bovine) interacts with various enzymes, proteins, and other biomolecules. It has been shown to reverse nociceptin inhibition of glutamate release from rat brain slices . This suggests that Nocistatin (bovine) may interact with glutamate receptors or other proteins involved in glutamate signaling .

Cellular Effects

Nocistatin (bovine) has been shown to modulate c-Fos expression in the mouse thalamus . This suggests that Nocistatin (bovine) may influence cell function by modulating gene expression

Molecular Mechanism

It is known to block nociceptin-induced allodynia and hyperalgesia , suggesting that it may interact with nociceptin receptors or other proteins involved in nociception .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Nocistatin can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .

Industrial Production Methods: Industrial production of nocistatin involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain it in a stable, powdered form . The production process must ensure high purity and consistency to meet research and therapeutic standards .

Analyse Chemischer Reaktionen

Types of Reactions: Nocistatin primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions:

Coupling Reagents: Used in SPPS to form peptide bonds.

Protecting Groups: Used to protect reactive amino acid side chains during synthesis.

Major Products: The primary product of these reactions is the nocistatin peptide itself. During synthesis, intermediate peptides may form, which are subsequently elongated to produce the final peptide .

Vergleich Mit ähnlichen Verbindungen

Nocistatin is unique in its ability to counteract the effects of nociceptin, another neuropeptide derived from the same precursor protein . Similar compounds include:

Nociceptin: Unlike nocistatin, nociceptin induces allodynia and hyperalgesia.

Dynorphin: Another neuropeptide involved in pain modulation, but it primarily acts on kappa opioid receptors.

Endorphins: These peptides also modulate pain but act on mu opioid receptors, producing analgesic effects.

Nocistatin’s unique ability to selectively inhibit inhibitory neurotransmitter release and counteract nociceptin’s effects makes it a valuable compound in pain research and potential therapeutic applications .

Eigenschaften

IUPAC Name |

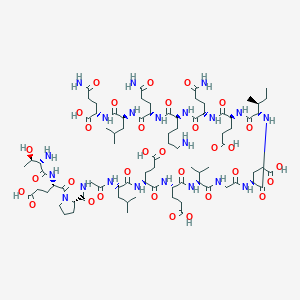

(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C82H135N21O32/c1-10-41(8)67(80(132)97-48(21-29-62(114)115)71(123)94-45(16-24-55(84)105)69(121)92-43(14-11-12-32-83)68(120)93-46(17-25-56(85)106)72(124)100-53(35-39(4)5)76(128)99-51(82(134)135)18-26-57(86)107)102-73(125)44(19-27-60(110)111)90-58(108)37-89-79(131)66(40(6)7)101-74(126)49(22-30-63(116)117)95-70(122)47(20-28-61(112)113)96-75(127)52(34-38(2)3)91-59(109)36-88-77(129)54-15-13-33-103(54)81(133)50(23-31-64(118)119)98-78(130)65(87)42(9)104/h38-54,65-67,104H,10-37,83,87H2,1-9H3,(H2,84,105)(H2,85,106)(H2,86,107)(H,88,129)(H,89,131)(H,90,108)(H,91,109)(H,92,121)(H,93,120)(H,94,123)(H,95,122)(H,96,127)(H,97,132)(H,98,130)(H,99,128)(H,100,124)(H,101,126)(H,102,125)(H,110,111)(H,112,113)(H,114,115)(H,116,117)(H,118,119)(H,134,135)/t41-,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,65-,66-,67-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUPWDFZVRDNEEX-GFTPUIGSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C82H135N21O32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1927.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-Benzo[d]imidazol-6-yl)ethanamine](/img/structure/B13045.png)